N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide
Overview
Description
“N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide” is likely a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, from pharmaceuticals to polymers .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring (from the benzamide), an amide group, a hydroxyethyl group, a methyl group, and an iodine atom .
Scientific Research Applications
Radioiodinated Benzamide Derivatives for Melanoma Imaging
Research on radioiodinated benzamide derivatives, closely related to HEIMB, has shown significant potential in medical imaging, specifically for melanoma detection. For instance, radioiodinated N-(dialkylaminoalkyl)benzamides have been utilized for planar scintigraphy and single-photon emission computed tomography (SPECT) of melanoma metastases. Studies have demonstrated improved melanoma uptake and tissue selectivity with certain compounds, indicating their potential for melanoma imaging and possibly therapy (Eisenhut et al., 2000).
Ligands for Dopamine and Serotonin Receptors
Benzamides, including derivatives similar to HEIMB, have been explored as potential ligands for dopamine and serotonin receptors, which are critical in neurological disorders. The synthesis of novel heterocyclic ring systems from benzamides suggests their applicability in developing drugs targeting dopamine receptor subtypes, thus contributing to the understanding and treatment of psychiatric and neurological diseases (Lehmann et al., 2003).
Role in Chemical Synthesis and Material Science
Benzamide derivatives, by virtue of their structural and functional diversity, play a crucial role in chemical synthesis and material science. For instance, studies on the rapid amidic hydrolysis under basic conditions for N-(hydroxymethyl)benzamide derivatives shed light on reaction mechanisms that are pivotal in organic synthesis and drug development (Murphy et al., 2009).
Antitumor and Antimicrobial Activities
Certain benzamide compounds have been investigated for their antitumor and antimicrobial activities, demonstrating the therapeutic potential of such chemicals. For example, forced degradation studies of nitrobenzyl chloride derivatives, similar in structure to HEIMB, have been conducted to understand their stability and potential as antitumor agents (Santos et al., 2013). Additionally, the synthesis and antibacterial activity of benzamide derivatives highlight their potential in combating bacterial infections (Mobinikhaledi et al., 2006).
Contributions to Pharmacology and Drug Design
The exploration of benzamide derivatives in pharmacology, including their role as inhibitors of specific enzymes or receptors, underscores the importance of these compounds in drug design and discovery. For example, studies on stearoyl-CoA desaturase-1 inhibitors, relevant to metabolic disorders, reveal the intricate balance between molecular structure and pharmacological activity (Uto et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-iodo-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-12(5-6-13)10(14)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIYRIUQIWOGJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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